molecular formula C10H5Cl2F2N B11861670 3,4-Dichloro-2-(difluoromethyl)quinoline

3,4-Dichloro-2-(difluoromethyl)quinoline

Cat. No.: B11861670
M. Wt: 248.05 g/mol
InChI Key: BCSPYTKHJYGSPT-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-(difluoromethyl)quinoline is a chemical compound with the molecular formula C10H5Cl2F2N and a molecular weight of 248.06 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms and two fluorine atoms attached to the quinoline ring, making it a unique and interesting molecule for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2-(difluoromethyl)quinoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the chlorination of 2-(difluoromethyl)quinoline using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure the selective introduction of chlorine atoms at the desired positions on the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-(difluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinoline oxides or reduced quinoline compounds .

Scientific Research Applications

3,4-Dichloro-2-(difluoromethyl)quinoline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-(difluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms on the quinoline ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H5Cl2F2N

Molecular Weight

248.05 g/mol

IUPAC Name

3,4-dichloro-2-(difluoromethyl)quinoline

InChI

InChI=1S/C10H5Cl2F2N/c11-7-5-3-1-2-4-6(5)15-9(8(7)12)10(13)14/h1-4,10H

InChI Key

BCSPYTKHJYGSPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)C(F)F)Cl)Cl

Origin of Product

United States

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